Enzymatic Potency Comparison: IRAK-4 Protein Kinase Inhibitor 2 vs. Clinical Candidate PF-06650833
IRAK-4 protein kinase inhibitor 2 exhibits an IC50 of 4 μM (4,000 nM) in biochemical kinase assays, representing an early-generation micromolar inhibitor [1]. In contrast, the clinical candidate PF-06650833 (zimlovisertib), developed via fragment-based drug design, demonstrates an IC50 of 0.2 nM in cell-free kinase assays and 2.4 nM in PBMC cellular assays, representing an approximately 20,000-fold improvement in potency [2]. This stark potency differential reflects the evolution from initial benzimidazole hits to optimized isoquinoline-based clinical compounds and dictates fundamentally different experimental utility ranges.
| Evidence Dimension | In vitro enzymatic potency against IRAK-4 |
|---|---|
| Target Compound Data | IC50 = 4 μM (4,000 nM) |
| Comparator Or Baseline | PF-06650833 (zimlovisertib): IC50 = 0.2 nM (cell-free assay); IC50 = 2.4 nM (PBMC assay) |
| Quantified Difference | 20,000-fold lower potency (target vs. PF-06650833) |
| Conditions | Biochemical kinase activity assays |
Why This Matters
This quantifies a fundamental performance gap that determines whether the compound is suitable for initial target validation (low potency acceptable) versus translational studies requiring high potency and cellular target engagement.
- [1] Powers JP, et al. Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorg Med Chem Lett. 2006;16(11):2842-5. View Source
- [2] Lee KL, et al. Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4. J Med Chem. 2017;60(13):5521-5542. View Source
